Stichodactyla helianthus Neurotoxin (ShK)

Kv1.3 pharmacology ion channel affinity potassium channel toxin

Researchers often mischaracterize native Kv1.x channels using lower-affinity or selectivity-engineered toxins. ShK (CAS 172450-46-3) is the wild-type reference standard: - Kd 11 pM for Kv1.3 - the highest affinity among all peptidyl Kv1.3 blockers - Near-equipotent Kv1.1/Kv1.3 blockade (Kd 16 pM) with >900-fold Kv1.2 exclusion - Quantitative SAR baseline for all engineered ShK analogues Supplied as ≥98% pure lyophilized powder; stable at -20°C; global shipping with blue ice.

Molecular Formula C169H274N54O48S7
Molecular Weight 4054.801
CAS No. 172450-46-3
Cat. No. B598652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStichodactyla helianthus Neurotoxin (ShK)
CAS172450-46-3
Molecular FormulaC169H274N54O48S7
Molecular Weight4054.801
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O
InChIInChI=1S/C169H274N54O48S7/c1-13-84(5)126-159(264)206-111(69-125(235)236)149(254)221-131(90(11)231)163(268)219-127(85(6)14-2)164(269)223-62-33-46-122(223)158(263)200-99(41-23-27-56-172)139(244)208-113(73-225)150(255)195-103(45-32-61-188-169(182)183)140(245)212-120-80-276-275-78-118-155(260)197-101(43-30-59-186-167(178)179)135(240)193-100(42-24-28-57-173)143(248)220-130(89(10)230)162(267)215-116(134(239)189-71-124(234)217-128(87(8)228)161(266)216-121(165(270)271)81-278-277-79-119(156(261)218-126)214-153(258)112(72-224)207-133(238)96(174)38-29-58-185-166(176)177)76-273-274-77-117(211-141(246)104(51-52-123(175)233)198-145(250)107(65-91-34-17-15-18-35-91)201-132(237)86(7)191-160(265)129(88(9)229)222-157(120)262)154(259)196-98(40-22-26-55-171)137(242)205-110(68-94-70-184-82-190-94)148(253)210-114(74-226)151(256)199-105(53-63-272-12)142(247)192-97(39-21-25-54-170)136(241)203-109(67-93-47-49-95(232)50-48-93)146(251)194-102(44-31-60-187-168(180)181)138(243)202-106(64-83(3)4)144(249)209-115(75-227)152(257)204-108(147(252)213-118)66-92-36-19-16-20-37-92/h15-20,34-37,47-50,70,82-90,96-122,126-131,224-232H,13-14,21-33,38-46,51-69,71-81,170-174H2,1-12H3,(H2,175,233)(H,184,190)(H,189,239)(H,191,265)(H,192,247)(H,193,240)(H,194,251)(H,195,255)(H,196,259)(H,197,260)(H,198,250)(H,199,256)(H,200,263)(H,201,237)(H,202,243)(H,203,241)(H,204,257)(H,205,242)(H,206,264)(H,207,238)(H,208,244)(H,209,249)(H,210,253)(H,211,246)(H,212,245)(H,213,252)(H,214,258)(H,215,267)(H,216,266)(H,217,234)(H,218,261)(H,219,268)(H,220,248)(H,221,254)(H,222,262)(H,235,236)(H,270,271)(H4,176,177,185)(H4,178,179,186)(H4,180,181,187)(H4,182,183,188)/t84-,85-,86-,87+,88+,89-,90-,96-,97-,98-,99-,100+,101+,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,126-,127-,128-,129-,130-,131-/m0/s1
InChIKeyGVRGDWHECZKHIP-ZAGUEAMVSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stichodactyla helianthus Neurotoxin (ShK) – A Potent Kv1.3 Potassium Channel Blocker for Autoimmune Disease Research Procurement


Stichodactyla helianthus Neurotoxin (ShK, CAS 172450-46-3) is a 35‑residue cystine‑stabilised peptide toxin originally isolated from the Caribbean sea anemone Stichodactyla helianthus [1]. ShK belongs to the ShKT domain family of sea anemone potassium channel toxins and potently blocks the voltage‑gated potassium channel Kv1.3 (KCNA3) with a binding affinity (Kd) of 11 pM, as well as Kv1.1 (Kd 16 pM), Kv1.4 (Kd 312 pM), and Kv1.6 (Kd 165 pM) [2]. The peptide adopts a compact fold stabilised by three intramolecular disulfide bonds (Cys3–Cys35, Cys12–Cys28, Cys17–Cys32) and occludes the Kv channel pore via a critical Lys22‑Tyr23 pharmacophore [3]. ShK has been produced by both Fmoc solid‑phase peptide synthesis and recombinant expression, enabling broad availability for research use [4].

Why Generic Kv1.3 Blockers Cannot Substitute for ShK Toxin (172450-46-3) in Research and Therapeutic Development


Although numerous peptide and small‑molecule Kv1.3 blockers exist—including homologous sea anemone toxins (BgK), scorpion toxins (margatoxin), and engineered ShK analogues (ShK‑186/Dalazatide, ShK‑Dap22)—their Kv1.3 affinity, selectivity fingerprint, and T‑cell functional potency diverge markedly from wild‑type ShK [1]. Wild‑type ShK provides a pM‑affinity, broad‑specificity pharmacological tool that is unmatched as a reference standard for structure‑activity relationship (SAR) studies and for calibrating selectivity‑engineered analogues [2]. Substituting ShK with a selective analogue risks mischaracterising native Kv1.x channel contributions in complex tissue preparations, while employing lower‑affinity toxins (BgK, IC50 ~10 nM) can result in incomplete Kv1.3 blockade and erroneous functional conclusions [3]. The quantitative head‑to‑head evidence below demonstrates precisely where ShK occupies a unique position within the Kv1.3‑blocking pharmacopeia.

Quantitative Comparator Evidence Guide: ShK Toxin (172450-46-3) vs Closest Kv1.3 Channel Blockers


Kv1.3 Binding Affinity: ShK vs BgK, Margatoxin, and ShK-Dap22

Wild-type ShK toxin binds Kv1.3 with a Kd of 11 pM, representing the highest affinity among sea anemone peptide Kv1.3 blockers. In direct comparison, the homologous sea anemone toxin BgK (from Bunodosoma granulifera) blocks Kv1.3 with an IC50 of approximately 10 nM—a ~900-fold lower affinity than ShK [1]. The scorpion toxin margatoxin (MgTx) inhibits Kv1.3 with an IC50 of approximately 50 pM [2], still ~5-fold less potent than ShK. The engineered ShK analogue ShK-Dap22 (Lys22→Dap substitution) exhibits a Kd of 52 pM for Kv1.3, approximately 5-fold weaker than wild-type ShK, while gaining ~20-fold selectivity for Kv1.3 over Kv1.1 [3]. This affinity differential makes wild-type ShK the most potent Kv1.3 peptide toxin available and the preferred reference standard for affinity benchmarking in Kv1.3 ion channel research.

Kv1.3 pharmacology ion channel affinity potassium channel toxin

Kv1.3 vs Kv1.1 Selectivity: ShK vs ShK-186 (Dalazatide) and ShK-Dap22

Wild-type ShK exhibits low selectivity between Kv1.3 (Kd 11 pM) and Kv1.1 (Kd 16 pM), with a selectivity ratio of only ~1.5-fold [1]. This near-equipotent dual blockade is a critical differentiator from next-generation engineered analogues. ShK-186 (Dalazatide), a C-terminally amidated, N-terminally extended ShK analogue, displays >100-fold selectivity for Kv1.3 over Kv1.1 compared with ShK, though with a slightly reduced Kv1.3 affinity (Kd ~65-69 pM) [2]. ShK-Dap22 exhibits approximately 20-fold selectivity for human Kv1.3 vs Kv1.1 in whole-cell voltage clamp assays [3]. The N-terminally extended analogue [EWSS]ShK achieves 158-fold selectivity for Kv1.3 over Kv1.1 (IC50 34 pM for Kv1.3) [4]. This selectivity spectrum positions wild-type ShK as the optimal tool when researchers require simultaneous high-affinity blockade of both Kv1.3 and Kv1.1—such as in heteromultimeric Kv1.x channel studies—whereas selective analogues are preferred for TEM cell-specific targeting.

Kv1.3 selectivity Kv1.1 off-target autoimmune disease target specificity

Kv1.3 vs Kv1.2 Selectivity: ShK vs BgK and Selectivity-Engineered Analogues

ShK exhibits a pronounced selectivity window between Kv1.3 and Kv1.2: while ShK blocks Kv1.3 at 11 pM, it blocks Kv1.2 at a much higher concentration (>10 nM), yielding >900-fold selectivity for Kv1.3 over Kv1.2 [1]. In contrast, the sea anemone toxin BgK blocks Kv1.1, Kv1.2, and Kv1.3 almost equipotently at 6–15 nM concentrations, showing no meaningful Kv1.2 discrimination [1]. The N-terminally extended ShK analogue [EWSS]ShK further amplifies this selectivity to >2,900-fold for Kv1.3 over Kv1.2 (IC50 34 pM vs >100 nM) [2]. This inherent Kv1.3/Kv1.2 discrimination of the ShK scaffold—dramatically enhanced in N-terminally extended analogues—is pharmacologically significant because Kv1.2 channels are predominantly expressed in the CNS and their blockade can cause neurological side effects. Wild-type ShK thus provides a baseline Kv1.2-sparing profile that is structurally encoded in the ShKT fold, a feature absent from BgK.

Kv1.2 selectivity CNS Kv1.2 expression neuronal off-target profiling

Human T Lymphocyte Proliferation Inhibition: ShK vs D-Allo-ShK and ShK-Dap22

ShK inhibits human effector memory T (TEM) lymphocyte proliferation with high potency, reflecting its pM Kv1.3 affinity. In functional T cell assays, ShK inhibits [125I]-charybdotoxin binding to Jurkat T lymphocytes with an IC50 of 32 pM [1] and suppresses T cell activation at subnanomolar concentrations [2]. The D-diastereomer analogue D-Allo-ShK, despite being resistant to proteolysis, inhibited human TEM cell proliferation at 100-fold higher concentration than ShK (Kd for Kv1.3 = 36 nM, 2,800-fold lower affinity) [3]. Similarly, ShK-Dap22 inhibits T cell activation with an IC50 < 500 pM, approximately 10- to 15-fold higher than the equivalent ShK concentration required for comparable suppression [4]. This functional potency gradient—ShK >> ShK-Dap22 >> D-Allo-ShK—directly mirrors the Kv1.3 binding affinity hierarchy and establishes wild-type ShK as the most potent peptide TEM cell suppressor available for in vitro autoimmune research.

TEM cell proliferation immunosuppression assay autoimmune disease model

Production and Synthetic Accessibility: ShK vs BgK and Selectivity-Engineered Analogues

ShK (35 residues, 3 disulfide bonds) was one of the first sea anemone potassium channel toxins to be successfully produced by total chemical synthesis using Fmoc solid-phase peptide synthesis (SPPS) followed by oxidative folding, yielding biologically active peptide with potency comparable to or exceeding the natural product [1]. This established synthetic route means ShK can be procured as highly pure (>97–98%), fully characterised synthetic peptide from multiple commercial vendors, with full batch-to-batch traceability . In contrast, BgK (37 residues) requires extraction from natural Bunodosoma granulifera mucus or separate synthetic development [2]. The ShK scaffold is also amenable to native chemical ligation and racemic protein crystallography, enabling production of enantiomeric forms [3]. Furthermore, ShK analogues incorporating entirely proteinogenic amino acids (e.g., [EWSS]ShK) can be produced by recombinant expression in E. coli, a route not yet demonstrated for BgK. The mature synthetic and recombinant production infrastructure around ShK ensures reliable commercial supply, consistent quality, and lower procurement risk compared to less-developed anemone toxin systems.

solid-phase peptide synthesis recombinant expression peptide procurement Fmoc chemistry

Patent Protection and Therapeutic Development Track Record: ShK vs Other Sea Anemone Kv1.3 Toxins

The ShK toxin scaffold is the subject of multiple granted patents and patent applications covering the native sequence, analogues, and therapeutic uses. US Patent 6,077,680 (issued 2000) claims ShK toxin compositions, ShK toxin analogues, chemically modified toxin analogues, and nucleic acid segments encoding ShK from Stichodactyla helianthus, including methods of making and using native and synthetic ShK peptides [1]. Subsequent patent families cover N-terminally extended analogues (EP 3180365 B1, WO2016023072A1) [2] and topical formulations of Kv1.3-blocking peptides for skin inflammation [3]. The ShK analogue ShK-186 (Dalazatide) has completed Phase 1 and Phase 2 clinical trials for plaque psoriasis, making ShK the only sea anemone toxin scaffold to have produced a clinical-stage therapeutic candidate [4]. In contrast, BgK and other anemone Kv1.3 toxins lack comparable patent portfolios and have not advanced beyond preclinical characterisation. This extensive IP and clinical development history makes ShK the most de-risked scaffold for pharmaceutical development programmes targeting Kv1.3.

intellectual property therapeutic development ShK analogue patent drug discovery scaffold

Optimal Application Scenarios for Stichodactyla helianthus Neurotoxin (ShK, CAS 172450-46-3) Based on Quantitative Comparator Evidence


Calibration Standard for Kv1.3 Radioligand Binding and Fluorescence-Based Screening Assays

ShK's Kd of 11 pM for Kv1.3—the highest affinity among all characterised Kv1.3 peptide blockers—makes it the preferred unlabelled competitor for establishing non-specific binding in [125I]-labelled toxin or fluorescent ShK conjugate binding assays [1]. When developing high-throughput screening (HTS) assays for novel Kv1.3 small-molecule or peptide inhibitors, wild-type ShK provides the maximal signal-to-noise ratio and the most stringent positive control for assay validation, outperforming BgK (IC50 ~10 nM) and margatoxin (IC50 ~50 pM) [2].

Pharmacological Dissection of Heteromultimeric Kv1.x Channels in Native Tissue Preparations

Because ShK blocks Kv1.1 (Kd 16 pM) and Kv1.3 (Kd 11 pM) with near-equivalent potency, and Kv1.2 with >900-fold lower affinity, it provides a unique pharmacological fingerprint for distinguishing Kv1.1/Kv1.3-containing heteromultimers from Kv1.2-containing complexes in native DRG neurons and brain synaptosomal preparations [1]. In comparative studies, BgK's equipotent blockade of Kv1.1, Kv1.2, and Kv1.3 prevents such discrimination, while selectivity-enhanced ShK analogues (ShK-186, [EWSS]ShK) spare Kv1.1 entirely [2]. ShK is therefore the toxin of choice for studies requiring simultaneous, high-affinity Kv1.1 and Kv1.3 blockade with Kv1.2 exclusion [3].

Reference Scaffold for Structure-Activity Relationship (SAR) and Selectivity Engineering Programmes

The wild-type ShK sequence and its experimentally determined solution NMR structure (PDB entries) serve as the baseline scaffold from which all selectivity-enhancing modifications (N-terminal extensions, C-terminal amidation, Dap22 substitution, D-amino acid substitution) have been rationally designed and quantitatively benchmarked [1]. Every engineered ShK analogue's performance is reported relative to wild-type ShK's Kv1.3 affinity (Kd 11 pM) and selectivity profile [2]. Procurement of wild-type ShK is therefore essential for any medicinal chemistry or peptide engineering programme aiming to compare novel ShK-based analogues against the established reference standard, ensuring experimental continuity with the published SAR literature [3].

Ex Vivo and In Vitro TEM Cell Functional Studies for Autoimmune Disease Research

ShK inhibits human effector memory T cell proliferation with the highest potency of any peptidyl Kv1.3 blocker (≥5-fold more potent than ShK-Dap22; ≥100-fold more potent than D-Allo-ShK), making it the most cost-effective peptide for ex vivo TEM cell suppression assays when maximal pharmacological effect at minimal peptide concentration is required [1]. In experimental autoimmune encephalomyelitis (EAE) and delayed-type hypersensitivity (DTH) rodent models, wild-type ShK has demonstrated in vivo efficacy, establishing the foundational pharmacology upon which ShK-186 (Dalazatide) clinical development was built [2]. ShK remains the appropriate tool for acute in vitro mechanistic studies where the broad Kv1.x inhibition profile is not a confounding factor [3].

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